molecular formula C14H18BFN2O2 B14024401 5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

Cat. No.: B14024401
M. Wt: 276.12 g/mol
InChI Key: ZLQPQTBAWHHOAM-UHFFFAOYSA-N
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Description

5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole is a synthetic organic compound that belongs to the class of indazoles. Indazoles are heterocyclic aromatic compounds that have a wide range of applications in medicinal chemistry and materials science. This particular compound is characterized by the presence of a fluorine atom, a methyl group, and a dioxaborolane moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole typically involves multiple steps, including the formation of the indazole core and the introduction of the fluorine and dioxaborolane groups. Common synthetic routes may include:

    Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.

    Introduction of the Fluorine Atom: This step may involve fluorination reactions using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

    Attachment of the Dioxaborolane Group: This can be done through borylation reactions using reagents like bis(pinacolato)diboron (B2Pin2) in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the boron atom.

    Reduction: Reduction reactions may target the fluorine atom or the indazole ring.

    Substitution: The compound can participate in substitution reactions, such as nucleophilic aromatic substitution (SNAr) at the fluorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) may be used.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be employed.

    Substitution: Conditions may include the use of strong nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted indazoles.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its biological activity, including potential as a pharmaceutical agent.

    Medicine: It could be explored for its therapeutic potential in treating various diseases.

    Industry: The compound may find applications in materials science, such as in the development of new polymers or electronic materials.

Mechanism of Action

The mechanism of action of 5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole would depend on its specific biological or chemical context. Generally, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The fluorine atom can enhance binding affinity and selectivity, while the dioxaborolane group may facilitate interactions with specific biomolecules.

Comparison with Similar Compounds

Similar Compounds

    5-fluoro-1-methyl-1H-indazole: Lacks the dioxaborolane group.

    1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole: Lacks the fluorine atom.

    5-fluoro-1H-indazole: Lacks both the methyl and dioxaborolane groups.

Uniqueness

The presence of both the fluorine atom and the dioxaborolane group in 5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole makes it unique compared to similar compounds

Properties

Molecular Formula

C14H18BFN2O2

Molecular Weight

276.12 g/mol

IUPAC Name

5-fluoro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

InChI

InChI=1S/C14H18BFN2O2/c1-13(2)14(3,4)20-15(19-13)11-7-10(16)6-9-8-17-18(5)12(9)11/h6-8H,1-5H3

InChI Key

ZLQPQTBAWHHOAM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2N(N=C3)C)F

Origin of Product

United States

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